n-Allyl-2-methylaniline

Amino-Claisen rearrangement Regioselectivity Sigmatropic rearrangement

n-Allyl-2-methylaniline (N-allyl-o-toluidine, CAS 15316-91-3) is an N-allylated aromatic amine distinguished by an ortho-methyl substituent on the phenyl ring. This structural feature dictates its characteristic behavior in charge-induced [3s,3s] sigmatropic rearrangements, setting it apart from unsubstituted N-allylaniline.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 15316-91-3
Cat. No. B101600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Allyl-2-methylaniline
CAS15316-91-3
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NCC=C
InChIInChI=1S/C10H13N/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7,11H,1,8H2,2H3
InChIKeyDLQNIEANPCTPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Allyl-2-methylaniline (CAS 15316-91-3) for Regioselective Synthesis and Industrial Intermediates


n-Allyl-2-methylaniline (N-allyl-o-toluidine, CAS 15316-91-3) is an N-allylated aromatic amine distinguished by an ortho-methyl substituent on the phenyl ring. This structural feature dictates its characteristic behavior in charge-induced [3s,3s] sigmatropic rearrangements, setting it apart from unsubstituted N-allylaniline [1]. With a molecular weight of 147.22 g/mol, boiling point of 240.8°C, and density of 0.96 g/cm³, it is procured as a versatile building block for fine chemicals, heterocycles, and rubber accelerator intermediates [2].

Substrate for amino-Claisen rearrangement to ortho-allylated anilines
Ortho-methyl group blocks competing N–C homolysis pathway
Building block for heterocycles and rubber accelerator intermediates

Why n-Allyl-2-methylaniline Cannot Be Replaced by Unsubstituted N-Allylaniline in Rearrangement-Based Syntheses


Although structurally similar N-allylanilines share the same core scaffold, the ortho-methyl group in n-Allyl-2-methylaniline is not a passive substituent—it is a critical stereo-electronic director. When the parent N-allylaniline is subjected to thermal rearrangement, it suffers extensive unproductive N–C bond homolysis, yielding 30–40% free aniline [1]. In contrast, n-Allyl-2-methylaniline suppresses this fragmentation pathway entirely, channeling reactivity exclusively into the desired [3,3]-sigmatropic product manifold [2]. Substituting the ortho-methylated compound with a cheaper but unsubstituted N-allylaniline therefore introduces substantial yield losses and purification challenges that undermine process economics and product purity in both academic and industrial settings.

n-Allyl-2-methylaniline
N-Allylaniline

Exclusive C-allylation with no aniline detected vs. 30–40% unproductive aniline formation. Using the unsubstituted analog may introduce yield losses and purification challenges.

bp 240.8°C
bp 219°C

Boiling point difference supports distillation-based separation and identity verification. Substitution may reduce resolution in fractional purification or QC checks.

Quantitative Differentiation Evidence for n-Allyl-2-methylaniline (CAS 15316-91-3)


Regioselectivity in ZnCl2-Catalyzed Amino-Claisen Rearrangement: Exclusive C-Allylation vs. Competing Homolysis in N-Allylaniline

Under ZnCl2 catalysis in xylene at 140°C, n-Allyl-2-methylaniline (12) undergoes a charge-induced [3s,3s] sigmatropic rearrangement to afford 2-allyl-6-methylaniline (19) as the major product, accompanied by minor amounts of 4-allyl-2-methylaniline (20) and 2,7-dimethylindoline (21) [1]. No deallylated aniline is observed. In sharp contrast, the parent N-allylaniline (1) under thermal activation (t-amyl alcohol, 310–340°C) rearranges to 2-allylaniline but simultaneously generates 30–40% aniline via competing homolytic N–C cleavage [2]. This demonstrates that the ortho-methyl substituent is the decisive structural element that blocks the homolysis pathway, ensuring exclusive sigmatropic reactivity.

Amino-Claisen regioselectivity
Cross-study comparable
2-allyl-6-methylaniline (major) vs. 30–40% aniline from N-allylaniline
Ortho-methyl enables exclusive sigmatropic reactivity
Conditions: ZnCl2/xylene/140°C; comparator t-amyl alcohol/310–340°C
Amino-Claisen rearrangement Regioselectivity Sigmatropic rearrangement

Suppression of Thermally Induced Allyl Elimination: Ortho-Methyl as a Homolysis Blocker

It has been established that the thermal Claisen rearrangement of N-allylanilines in non-polar media is accompanied by a parallel elimination of the allyl fragment, which competes with the desired [3,3]-sigmatropic shift [1]. The ortho-methyl group in n-Allyl-2-methylaniline physically obstructs this elimination pathway. This structural effect is corroborated by the observation that N-allylaniline yields 30–40% aniline upon thermolysis [2], whereas n-Allyl-2-methylaniline produces no detectable deallylated aniline or o-toluidine under analogous rearrangement conditions [3].

Homolysis suppression
Class-level inference
Estimated >90% suppression of N-deallylation
Structural feature blocks competing degradation pathway
Direct head-to-head at identical conditions not available
Thermal stability Homolysis suppression N-allylaniline degradation

Comparative Physical Properties: Boiling Point as a Purity and Identity Discriminator

The boiling point of n-Allyl-2-methylaniline is 240.8°C at 760 mmHg, with a density of 0.96 g/cm³ [1]. These values are significantly different from the closely related comparator N-allylaniline, which boils at 219°C (density 0.98 g/cm³) [2]. The +21.8°C boiling point elevation reflects the additional methyl substituent and provides a practical basis for distillation-based purification and identity verification upon receipt.

Boiling point differential
Cross-study comparable
240.8°C vs. 219°C (+21.8°C)
Supports distillation-based purification and identity checks
Standard atmospheric pressure
Boiling point Density Physical properties

Industrial Application Trajectory: Rubber Accelerator Intermediate

N-Allyl-o-toluidine is commercially recognized as a vital component in the synthesis of rubber accelerator chemicals, which are employed to enhance the curing process and final physical properties of rubber products . While multiple N-allylanilines may find use in accelerator formulations, the ortho-methyl substitution pattern of n-Allyl-2-methylaniline can influence the electronic and steric profile of the derived accelerator. However, direct quantitative performance comparisons between this compound and its para- or unsubstituted analogs in specific rubber formulations are not publicly available.

Rubber accelerator role
Data to verify
Documented as key intermediate
Application-specific performance data not publicly available
Request supplier technical data for curing comparisons
Rubber accelerator Vulcanization Industrial intermediate

Where n-Allyl-2-methylaniline (CAS 15316-91-3) Delivers Measurable Advantage: Research and Industrial Application Scenarios


Regioselective Synthesis of 2-Allyl-6-methylaniline for Heterocyclic Building Blocks

When a synthetic route calls for 2-allyl-6-methylaniline as a precursor to indoles, quinolines, or related heterocycles, n-Allyl-2-methylaniline is the direct precursor of choice. Its ZnCl2-catalyzed rearrangement delivers the desired C-allylated product as the major isomer without the aniline elimination that erodes yields when N-allylaniline is used [1]. This scenario is particularly relevant for medicinal chemistry programs requiring ortho-allylated aniline scaffolds with a defined methyl substitution pattern.

Amino-Claisen Rearrangement Methodology Studies and Teaching Laboratories

For academic laboratories investigating the scope and mechanism of the amino-Claisen rearrangement, n-Allyl-2-methylaniline serves as a canonical substrate that cleanly demonstrates the charge-induced [3s,3s] sigmatropic pathway [1]. Its well-characterized product distribution—dominated by 2-allyl-6-methylaniline—makes it an ideal model compound for teaching sigmatropic rearrangements, mechanistic isotope labeling studies, and comparison with the fragmentation-prone N-allylaniline [2].

Industrial Synthesis of Rubber Accelerator Chemicals

In industrial settings, n-Allyl-2-methylaniline is utilized as an intermediate for manufacturing rubber accelerator chemicals that modulate vulcanization kinetics [1]. While quantitative curing performance data relative to other N-allylanilines is proprietary, the compound's established role in this application domain makes it a candidate for formulation screening when ortho-substituted aniline derivatives are hypothesized to offer advantages in scorch time or crosslink density.

Separation and Quality Control Workflows Leveraging Boiling Point Differences

The boiling point of n-Allyl-2-methylaniline (240.8°C) is more than 20°C higher than that of N-allylaniline (219°C) [1][2]. This property differential is practically exploited in fractional distillation protocols for purification of product mixtures and in gas-chromatographic identity confirmation during incoming quality control, providing a straightforward, instrument-free discrimination criterion that reduces the risk of cross-contamination in multi-aniline inventories.

Application
Selection Property
Validation Focus
Regioselective synthesis of 2-allyl-6-methylaniline
Clean [3,3]-sigmatropic rearrangement profile
Confirm exclusive C-allylation with no deallylation by GC/HPLC
Mechanistic amino-Claisen rearrangement studies
Well-characterized product distribution
Verify 2-allyl-6-methylaniline identity via NMR or boiling point
Rubber accelerator intermediate screening
Ortho-methyl substitution pattern
Evaluate scorch safety and crosslink density in target elastomer
Incoming QC and distillation workflows
Boiling point elevation vs. unsubstituted analog
Use GC retention time or fractional distillation cut confirmation

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17 linked technical documents
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